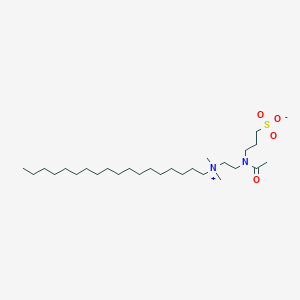
4-Méthylpyrimidin-5-ol
Vue d'ensemble
Description
4-Methylpyrimidin-5-ol is a heterocyclic aromatic compound with the molecular formula C5H6N2O It is a derivative of pyrimidine, characterized by a methyl group at the fourth position and a hydroxyl group at the fifth position on the pyrimidine ring
Applications De Recherche Scientifique
4-Methylpyrimidin-5-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing a wide range of heterocyclic compounds, including pyrazoles, triazoles, and pyridazines.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: 4-Methylpyrimidin-5-ol is used in the production of dyes, polymers, and other materials due to its versatile chemical properties.
Mécanisme D'action
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways, including DNA and RNA synthesis . Given that 4-Methylpyrimidin-5-ol is a pyrimidine derivative, it might potentially affect these pathways.
Pharmacokinetics
The pharmacokinetic properties of 4-Methylpyrimidin-5-ol, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile. Future research should focus on investigating these aspects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Methylpyrimidin-5-ol is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity. Future studies should investigate these aspects to provide a more comprehensive understanding of this compound’s pharmacological profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylpyrimidin-5-ol can be synthesized through several methods. One common approach involves the reaction of 4-methylpyrimidine with an oxidizing agent to introduce the hydroxyl group at the fifth position. Another method includes the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring with the desired substituents.
Industrial Production Methods
In industrial settings, the production of 4-Methylpyrimidin-5-ol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and specific reaction temperatures to facilitate the formation of the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylpyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Various halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-Methylpyrimidin-5-ol can yield 4-methylpyrimidine-5-one, while reduction can produce 4-methylpyrimidin-5-amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpyrimidine: Lacks the hydroxyl group at the fifth position, making it less reactive in certain chemical reactions.
5-Methylpyrimidin-4-ol: Has the methyl and hydroxyl groups at different positions, leading to distinct chemical properties and reactivity.
4,6-Dimethylpyrimidin-5-ol: Contains an additional methyl group, which can affect its steric and electronic properties.
Uniqueness
4-Methylpyrimidin-5-ol is unique due to the specific positioning of its functional groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
4-methylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-5(8)2-6-3-7-4/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXHBJUNZGWFJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559116 | |
| Record name | 4-Methylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101257-87-8 | |
| Record name | 4-Methylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpyrimidin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















